molecular formula C22H30O4 B1216919 Canrenoic acid CAS No. 4138-96-9

Canrenoic acid

Cat. No. B1216919
CAS RN: 4138-96-9
M. Wt: 358.5 g/mol
InChI Key: PBKZPPIHUVSDNM-WNHSNXHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canrenoic acid, also known as the salt potassium canrenoate, is an aldosterone antagonist . It is used in the treatment of primary hyperaldosteronism and other disorders related to aberrant aldosterone levels . Like spironolactone, it is a prodrug, which is metabolized to canrenone in the body .


Molecular Structure Analysis

The molecular structure of Canrenoic acid is represented by the chemical formula C22H30O4 . The average weight of the molecule is 358.478 . The IUPAC name for Canrenoic acid is 3-[(8R,9S,10R,13S,14S,17R)-17-Hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid .


Physical And Chemical Properties Analysis

Canrenoic acid has a chemical formula of C22H30O4 and a molar mass of 358.478 g·mol−1 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Neuropharmacological Research

Canrenoic acid, a mineralocorticoid receptor (MR) antagonist, has been utilized in neuropharmacological research. For instance, it was used to investigate the effects of prenatal morphine exposure on synaptic plasticity in rats. The study found that canrenoic acid decreased the efficacy of basal synaptic transmission in the lateral perforant path (LPP) as well as suppressed synaptic plasticity in saline-exposed males. However, in adult morphine-exposed male rats, canrenoic acid had no additional effects beyond a saline treatment, suggesting that prenatal morphine exposure suppresses MR-dependent basal synaptic transmission and synaptic plasticity (Velı́šek et al., 2003).

2. Cardiac Electrophysiology Research

Canrenoic acid has been researched for its effects on cardiac electrophysiology. Studies have shown that both spironolactone (SP) and canrenoic acid block cardiac hKv1.5, Kv4.3, and Kv7.1+minK channels, which are significant in controlling the human cardiac action potential duration. These findings indicate that canrenoic acid can modulate cardiac electrophysiology, potentially having therapeutic implications for treating supraventricular arrhythmias (Gómez et al., 2005).

3. Protective Role in Organ Failure

Research has also explored canrenoic acid's protective role in multiple organ failure. A study investigating renal ischemia reperfusion (IR) injury in mice revealed that canrenoic acid, as a mineralocorticoid receptor antagonist, protected against acute kidney injury (AKI)-induced hepatic and intestinal injury. This suggests that canrenoic acid might have therapeutic potential in treating conditions associated with multiple organ failure (Park et al., 2023).

4. Investigation of Metabolic Pathways

Canrenoic acid has been used to study metabolic pathways and drug interactions. For example, research into the metabolic conversion of spironolactone to canrenoic acid and its disposition kinetics provided insights into drug metabolism and pharmacokinetics. This is important for understanding how drugs are processed in the body and their potential interactions with other medications (Sadee et al., 2004).

5. Endocrinology and Hormonal Studies

In endocrinology, canrenoic acid has been studied for its impact on hormonal regulation and related conditions. For example, a study evaluated the hypothesis that the aldosterone antagonist canrenone, a derivative of canrenoic acid, can improve left ventricular diastolic function in essential hypertension. The study showed that low doses of an aldosterone antagonist significantly improved left ventricular diastolic function, highlighting canrenoic acid's potential role in cardiovascular health (Grandi et al., 2002).

Safety And Hazards

Canrenoic acid is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In a case report, a patient developed hyperkalaemia during treatment with canrenoic acid for acute heart failure .

properties

IUPAC Name

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZPPIHUVSDNM-WNHSNXHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2181-04-6 (Parent)
Record name Canrenoic Acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022726
Record name Canrenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canrenoic acid

CAS RN

4138-96-9, 2181-04-6
Record name Canrenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canrenoic Acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canrenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canrenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Canrenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium canrenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANRENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UG89VA9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenoic acid
Reactant of Route 2
Canrenoic acid
Reactant of Route 3
Canrenoic acid
Reactant of Route 4
Canrenoic acid
Reactant of Route 5
Canrenoic acid
Reactant of Route 6
Canrenoic acid

Citations

For This Compound
592
Citations
V Uchaipichat, PI Mackenzie, DJ Elliot… - Drug metabolism and …, 2006 - ASPET
… concentrations of androsterone and canrenoic acid were 0, 1, … , but androsterone, canrenoic acid, phenylbutazone, quinine, … of androsterone, canrenoic acid, phenylbutazone, quinine, …
Number of citations: 255 dmd.aspetjournals.org
R Caballero, I Moreno, T González, C Arias… - Circulation, 2003 - Am Heart Assoc
… In this study, the effects of SP and its metabolite, canrenoic acid (CA), on human ether-a-go-… Canrenone undergoes hydrolysis of its γ-lactone ring to canrenoic acid (CA), which is water …
Number of citations: 81 www.ahajournals.org
S ASADA, T OHTAWA, H NAKAE - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
Pharmacokinetic profiles of canrenoic acid (CRA) and canrenone (CR), the reversible metabolite of CRA, were studied in the rat after intraportal (pv) administration in comparison with …
Number of citations: 5 www.jstage.jst.go.jp
ER Garrett, CM Won - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… - pKa', where S is the total molar solubility of canrenoic acid and its anion at a gioen pH, and SO is the intrinsic solubility of the undissociated canrenoic acid. The slope is unity, and the …
Number of citations: 38 www.sciencedirect.com
R Gómez, L Núñez, R Caballero… - British journal of …, 2005 - Wiley Online Library
Both spironolactone (SP) and its main metabolite, canrenoic acid (CA), prolong cardiac action potential duration and decrease the Kv11.1 (HERG) current. We examined the effects of …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
G Moto, G Pravatá, MR Bongiomo - Int J Dermatol, 1991 - hairlosssucks.com
The topical antiandrogenic activity of potassium canrenoate (CAK), compared with that of spironolactone (SP), was assayed in vivo in female golden Syrian hamsters whose flank …
Number of citations: 2 www.hairlosssucks.com
G Noto, G Pravatá, MR Bongiorno… - International journal …, 1991 - Wiley Online Library
The topical antiandrogenic activity of potassium canrenoate (CAK), compared with that of spironolactone (SP), was assayed in vivo in female golden Syrian hamsters whose flank …
Number of citations: 3 onlinelibrary.wiley.com
L Velı́šek, R Šlamberová, I Vathy - Brain research bulletin, 2003 - Elsevier
… or canrenoic acid injection 1 h prior to decapitation were comparable in their baseline, STP, and LTP activities. Thus, the results demonstrate that canrenoic acid … rats, canrenoic acid has …
Number of citations: 19 www.sciencedirect.com
P Neubert, K Koch - Journal of Pharmaceutical Sciences, 1977 - Wiley Online Library
… canrenoic acid concentration containing canrenone determined as canrenoic acid with canrenoic acid … standard T that is determined as canrenoic acid with a canrenoic acid standard …
Number of citations: 22 onlinelibrary.wiley.com
K KOJIMA, K YAMAMOTO, H FUJIOKA… - Journal of pharmacobio …, 1985 - jstage.jst.go.jp
… Plasma concentrations and urinary excretion of canrenone (III), canrenoic acid (IV) and canrenoic acid glucuronide (… Canrenoic acid (IV) was excreted mainly as glucuronide (V) in urine. …
Number of citations: 27 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.